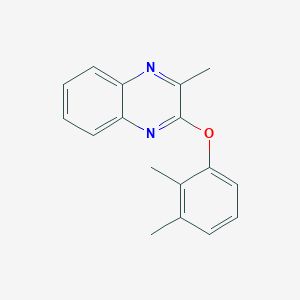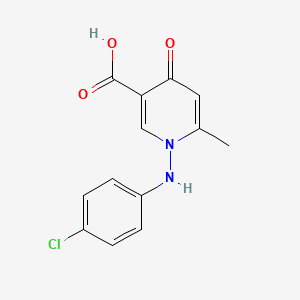![molecular formula C9H6ClF6NOS B3037457 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol CAS No. 478047-16-4](/img/structure/B3037457.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol
概要
説明
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol is a complex organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a sulfanyl group linked to a trifluoropropanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol typically involves multiple steps, starting with the preparation of the pyridine ring system. One common method involves the chlorination and trifluoromethylation of pyridine derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification using techniques like chromatography to isolate the final product .
化学反応の分析
Types of Reactions
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyridine ring .
科学的研究の応用
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: Known for its use in organic synthesis and as a catalyst.
Uniqueness
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,1,1-trifluoro-2-propanol is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, along with a sulfanyl group linked to a trifluoropropanol moiety. This structure imparts distinct chemical properties, making it valuable for specific applications that similar compounds may not be suitable for .
特性
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6NOS/c10-5-1-4(8(11,12)13)2-17-7(5)19-3-6(18)9(14,15)16/h1-2,6,18H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDKFRGTXLQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(C(F)(F)F)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138962 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478047-16-4 | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478047-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-1,1,1-trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B3037375.png)
![2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B3037376.png)
![2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide](/img/structure/B3037377.png)

![6-(1,3-Benzothiazol-2-ylsulfanyl)-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3037380.png)
![1-[(4-bromophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3037382.png)
![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide](/img/structure/B3037385.png)
![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)

![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037392.png)
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037394.png)
![(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3037395.png)
